Cas no 2228358-83-4 (1-(1-benzylcyclopropyl)cyclopropan-1-amine)

1-(1-benzylcyclopropyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1-benzylcyclopropyl)cyclopropan-1-amine
- 2228358-83-4
- EN300-1865238
-
- インチ: 1S/C13H17N/c14-13(8-9-13)12(6-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10,14H2
- InChIKey: IZMNCUYRVHBQAA-UHFFFAOYSA-N
- SMILES: NC1(CC1)C1(CC2C=CC=CC=2)CC1
計算された属性
- 精确分子量: 187.136099547g/mol
- 同位素质量: 187.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.2
1-(1-benzylcyclopropyl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865238-5.0g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1865238-0.25g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1865238-0.1g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1865238-5g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1865238-0.5g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1865238-1g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1865238-0.05g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1865238-1.0g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1865238-2.5g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1865238-10.0g |
1-(1-benzylcyclopropyl)cyclopropan-1-amine |
2228358-83-4 | 10g |
$5467.0 | 2023-06-03 |
1-(1-benzylcyclopropyl)cyclopropan-1-amine 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
1-(1-benzylcyclopropyl)cyclopropan-1-amineに関する追加情報
Introduction to 1-(1-benzylcyclopropyl)cyclopropan-1-amine (CAS No. 2228358-83-4)
1-(1-benzylcyclopropyl)cyclopropan-1-amine (CAS No. 2228358-83-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its cyclopropane and benzyl substituents, which contribute to its unique chemical properties and potential biological activities. The cyclopropane ring, known for its strained three-membered structure, often serves as a key pharmacophore in drug design, enhancing binding affinity and metabolic stability. The presence of the benzyl group further modulates the electronic and steric environment of the molecule, making it a versatile scaffold for medicinal chemists.
The synthesis of 1-(1-benzylcyclopropyl)cyclopropan-1-amine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of a cyclopropane derivative, followed by functionalization with a benzyl group. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in achieving high yields and purity. These methods not only streamline the synthetic route but also allow for the introduction of additional functional groups, enabling the creation of libraries of analogs for screening purposes.
Recent advancements in computational chemistry have further enhanced the understanding of 1-(1-benzylcyclopropyl)cyclopropan-1-amine's reactivity and interaction with biological targets. Molecular modeling studies have revealed that the compound's structure is well-suited for binding to specific protein receptors, suggesting potential applications in drug development. The cyclopropane ring's rigidity can be exploited to fit into narrow binding pockets, while the benzyl group can engage in hydrophobic interactions or π-stacking with aromatic residues in proteins. Such insights are crucial for designing molecules with improved pharmacokinetic profiles.
In the realm of medicinal chemistry, 1-(1-benzylcyclopropyl)cyclopropan-1-amine has been explored for its potential therapeutic effects. Initial studies indicate that this compound may exhibit properties relevant to neurological disorders, where cyclopropane-containing molecules have shown promise as modulators of neurotransmitter systems. Additionally, its structural features make it a candidate for developing treatments against inflammatory conditions by targeting enzymes involved in pro-inflammatory pathways. The benzyl moiety, in particular, has been associated with anti-inflammatory and analgesic activities in several natural products and synthetic derivatives.
The role of benzyl groups in pharmaceuticals extends beyond mere structural modification; they often play a critical role in determining a drug's solubility, stability, and bioavailability. In the case of 1-(1-benzylcyclopropyl)cyclopropan-1-amine, the benzyl substituent may enhance solubility in lipophilic environments while maintaining overall molecular polarity, which is essential for crossing biological membranes. This balance is particularly important in drug design, where optimizing pharmacokinetic parameters can significantly improve therapeutic outcomes.
Current research is also delving into the metabolic fate of 1-(1-benzylcyclopropyl)cyclopropan-1-amine, aiming to predict how it is processed within living organisms. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to identify metabolites and understand degradation pathways. This information is vital for assessing potential toxicity and designing drugs with longer half-lives or reduced side effects. By elucidating these metabolic routes, scientists can fine-tune the compound's structure to enhance its pharmacological profile.
The synthesis and characterization of 1-(1-benzylcyclopropyl)cyclopropan-1-amine also involve rigorous quality control measures to ensure consistency and reliability in experimental outcomes. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used to confirm purity and quantify impurities. These methods are essential for maintaining high standards in pharmaceutical research, where even minor contaminants can affect experimental results.
Looking ahead, the future prospects of 1-(1-benzylcyclopropyl)cyclopropan-1-amine are promising, with ongoing studies exploring its potential applications in various therapeutic areas. Collaborative efforts between academic researchers and industry scientists are likely to accelerate progress by combining expertise in synthetic chemistry, computational modeling, and preclinical testing. As our understanding of molecular interactions continues to evolve, compounds like 1-(1-benzylcyclopropyl)cyclopropan-1-amine will remain at the forefront of innovation in drug discovery.
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